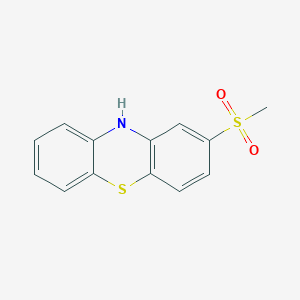

2-(Methylsulfonyl)-10h-phenothiazine

Description

Properties

IUPAC Name |

2-methylsulfonyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSALNTWEPZQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178069 | |

| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23503-68-6 | |

| Record name | 2-(Methylsulfonyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23503-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023503686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulphonyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-(methylsulfonyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine, an important intermediate in the development of phenothiazine-based pharmaceuticals. This document details established methodologies, including multi-step syntheses, catalytic coupling reactions, and classical named reactions, providing detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

2-(Methylsulfonyl)-10H-phenothiazine is a key building block in the synthesis of various biologically active molecules, including antipsychotic drugs and other central nervous system agents. Its structural motif, featuring the phenothiazine core with a potent electron-withdrawing methylsulfonyl group at the 2-position, is crucial for the pharmacological activity of its derivatives. This guide explores several vetted synthetic pathways to this compound, offering a comparative analysis of their advantages and challenges.

Synthetic Strategies

Multiple synthetic routes to 2-(methylsulfonyl)-10H-phenothiazine have been established, each with distinct starting materials and reaction cascades. The primary methods covered in this guide are:

-

Multi-step Synthesis from p-Chlorobenzenesulfonyl Chloride and 2-Bromothiophenol: A convergent synthesis involving the formation of novel diaryl sulfide intermediates followed by cyclization.

-

Iron-Catalyzed C-N/C-S Coupling: A modern approach utilizing an iron catalyst for the efficient one-pot formation of the phenothiazine ring system.

-

Cyclization of a 2-Acylamido-4-(methylsulfonyl)-2'-nitrodiphenylsulfide: A classical method involving an intramolecular condensation to form the tricyclic core.

-

Oxidation of 2-(methylthio)-10H-phenothiazine: A direct approach involving the oxidation of the corresponding methylthio precursor.

-

Classical Named Reactions: Application of the Smiles rearrangement and Ullmann condensation for the construction of the phenothiazine skeleton.

Detailed Synthetic Protocols and Data

This section provides detailed experimental procedures for the most prominent synthetic routes to 2-(methylsulfonyl)-10H-phenothiazine. All quantitative data is summarized in tables for ease of comparison.

Route 1: Multi-step Synthesis from p-Chlorobenzenesulfonyl Chloride and 2-Bromothiophenol

This synthetic pathway involves the initial coupling of p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol, followed by a series of transformations to yield the final product.[1]

Experimental Protocol:

Step 1: Synthesis of 1-[(2-bromophenyl)thio]-4-(methylsulfonyl)-2-nitrobenzene (Intermediate M1)

-

In a reaction vessel, dissolve 2-nitro-4-(methylsulfonyl)chlorobenzene in a suitable solvent such as dimethylformamide (DMF).

-

Separately, prepare the sodium salt of 2-bromothiophenol by reacting 2-bromothiophenol with a base like sodium hydroxide in an appropriate solvent.

-

Add the solution of the sodium salt of 2-bromothiophenol dropwise to the solution of 2-nitro-4-(methylsulfonyl)chlorobenzene at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate M1.

Step 2: Reduction of Intermediate M1 to 2-[(2-bromophenyl)thio]-5-(methylsulfonyl)aniline (Intermediate M2)

-

Dissolve the crude intermediate M1 in a suitable solvent system, such as ethanol/water.

-

Add a reducing agent, for example, sodium dithionite or iron powder with acetic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off any solids.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield intermediate M2.

Step 3: Formylation of Intermediate M2 to N-{2-[(2-bromophenyl)thio]-5-(methylsulfonyl)phenyl}formamide (Intermediate M3)

-

Dissolve intermediate M2 in formic acid.

-

Heat the solution to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain intermediate M3.

Step 4: Cyclization to 2-(methylsulfonyl)-10H-phenothiazine

-

Suspend intermediate M3 in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as potassium hydroxide or sodium hydride.

-

Heat the mixture to a high temperature (e.g., 150-170 °C) for 4-6 hours.

-

Cool the reaction mixture, pour it into water, and neutralize with acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 2-(methylsulfonyl)-10H-phenothiazine.[1]

Quantitative Data for Route 1:

| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data |

| 4 | 2-(methylsulfonyl)-10H-phenothiazine | 91.3 | 98.5 | 154.6-155.7 | ¹H NMR (500 MHz, CDCl₃): δ 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H) |

Synthesis Workflow for Route 1

References

An In-Depth Technical Guide to the Chemical Properties of 2-(methylsulfonyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-(methylsulfonyl)-10H-phenothiazine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document includes key identification data, physicochemical properties, spectral analysis, and a summary of its synthesis and potential biological significance based on its relationship with the broader class of phenothiazine compounds.

Chemical Identity and Physical Properties

2-(methylsulfonyl)-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. The presence of the electron-withdrawing methylsulfonyl group at the 2-position significantly influences its electronic properties and potential biological activity.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(methylsulfonyl)-10H-phenothiazine | [1] |

| Synonyms | 2-Methylsulfonyl phenothiazine, 10H-Phenothiazine, 2-(methylsulfonyl)- | [2][3] |

| CAS Number | 23503-68-6 | [2][3] |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [2][4] |

| Molecular Weight | 277.36 g/mol | [2][4] |

| Appearance | Light yellow to green solid | [5] |

| Melting Point | 156.5-158.0 °C | [6] |

| Boiling Point (Predicted) | 524.1 ± 50.0 °C | [6] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [6] |

Spectral Data

The following tables summarize the available spectral data for 2-(methylsulfonyl)-10H-phenothiazine, which are crucial for its identification and structural elucidation.

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |

| ¹H NMR | CDCl₃ | 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H), 7.01 (t, 1H), 6.91 (d, 1H), 6.84 (t, 1H), 6.77 (s, 1H), 3.06 (s, 3H) | [7] |

| ¹³C NMR | CDCl₃ | Not explicitly provided in the search results. | [7] |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Measured) | Source |

| High-Resolution Mass Spectrometry (HRMS) | ESI | 278.0309 | 278.0310 | [4] |

Infrared (IR) Spectroscopy: Specific experimental IR data for 2-(methylsulfonyl)-10H-phenothiazine is not readily available in the searched literature. However, general characteristics of phenothiazine derivatives in IR spectroscopy include N-H stretching vibrations and aromatic C-H and C=C stretching bands. The presence of the sulfonyl group would be expected to show strong characteristic absorption bands in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[8]

Experimental Protocols: Synthesis

Several synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine have been reported, primarily in the patent literature. A general conceptual workflow is outlined below.

References

- 1. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulforidazine - Wikipedia [en.wikipedia.org]

- 3. dev.klivon.com [dev.klivon.com]

- 4. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

- 8. 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide | 1391051-98-1 | Benchchem [benchchem.com]

The Medicinal Chemistry of 2-(Methylsulfonyl)-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(methylsulfonyl)-10H-phenothiazine, a key heterocyclic scaffold in medicinal chemistry. While direct biological evaluation of this core structure is limited, its significance is underscored by its role as the central component of sulforidazine, a potent antipsychotic agent and an active metabolite of thioridazine. This document details the synthesis, pharmacological activity, and mechanism of action of sulforidazine, thereby illuminating the therapeutic potential of the 2-(methylsulfonyl)-10H-phenothiazine core. Furthermore, this guide explores the broader anticancer and antimicrobial activities associated with the phenothiazine and sulfonamide classes of compounds, suggesting potential avenues for future drug discovery and development based on this versatile scaffold.

Introduction

Phenothiazines are a class of tricyclic heterocyclic compounds that have been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a wide array of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic effects.[1] The core phenothiazine structure, consisting of two benzene rings fused to a central thiazine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[2]

This guide focuses on a specific derivative, 2-(methylsulfonyl)-10H-phenothiazine. This compound is of particular interest as it forms the structural backbone of sulforidazine, an active metabolite of the first-generation antipsychotic drug thioridazine.[3][4] The addition of the methylsulfonyl group at the 2-position of the phenothiazine ring significantly influences the electronic properties of the molecule and its biological activity. Understanding the medicinal chemistry of this core structure is pivotal for the rational design of new therapeutic agents.

Synthesis of the 2-(Methylsulfonyl)-10H-phenothiazine Scaffold and Sulforidazine

The synthesis of the 2-(methylsulfonyl)-10H-phenothiazine core and its elaboration into sulforidazine can be achieved through several synthetic routes. Below are outlined experimental protocols derived from the literature.

Synthesis of 2-(Methylsulfonyl)-10H-phenothiazine

A patented method describes the synthesis of 2-(methylsulfonyl)-10H-phenothiazine starting from 2-amino-4-methanesulfonylthiophenol and o-difluorobenzene.[5][6]

Experimental Protocol:

-

To a 100mL reaction flask under a nitrogen atmosphere, add 2.0g (10mmol) of 2-amino-4-methanesulfonylthiophenol, 1.4g (12mmol) of o-difluorobenzene, 0.4g (1.5mmol) of ferric chloride hexahydrate, 0.23g (2mmol) of N,N,N',N'-tetramethylethylenediamine, and 4.1g (30mmol) of potassium carbonate.

-

Add 16mL of DMF to the flask.

-

Heat the reaction mixture to 110°C and stir for 6 hours.

-

Monitor the reaction progress by a suitable chromatographic method.

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

An alternative patented approach involves a multi-step synthesis starting from p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol.[5]

Experimental Protocol:

-

C-S Coupling: React p-chlorobenzenesulfonyl chloride with a suitable methylating agent to yield p-chloromethylsulfonylbenzene.

-

C-N Coupling: Couple the resulting p-chloromethylsulfonylbenzene with the sodium salt of 2-bromothiophenol in the presence of a catalyst to form 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)benzene.

-

Reduction: Reduce the nitro group on a nitrated intermediate to an amine.

-

Cyclization: Induce intramolecular cyclization, often through a Smiles rearrangement, to form the tricyclic phenothiazine ring system.[2]

-

Purification: The final product, 2-(methylsulfonyl)-10H-phenothiazine, is purified by crystallization or chromatography.

Synthesis of Sulforidazine

Sulforidazine can be synthesized by alkylating the 2-(methylsulfonyl)-10H-phenothiazine core.[7]

Experimental Protocol:

-

A mixture of 96.5 g of 2-methylsulfonylphenothiazine, 50 g of 2-(2-chloroethyl)-1-methylpiperidine, 62 g of diethyl carbonate, and 2 g of sodium methylate is prepared.[7]

-

The mixture is heated at 135°C for 1 hour and then at 180-190°C for 2.5 hours.[7]

-

The product is dissolved in benzene (500 ml), and the solution is extracted with 700 ml of a 15% aqueous solution of tartaric acid.[7]

-

The extract is washed with benzene.

-

After the addition of a sodium carbonate solution to the extract, a precipitate is obtained, which is then dissolved in benzene.[7]

-

This solution is washed with water and concentrated.

-

The final product, 2-Methylsulfonyl-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine (Sulforidazine), is recrystallized from acetone, yielding a product with a melting point of 121-123°C.[4][7]

Figure 1. General workflow for the synthesis of Sulforidazine.

Medicinal Chemistry Applications

The primary and most well-documented medicinal application of the 2-(methylsulfonyl)-10H-phenothiazine scaffold is in the field of antipsychotics, specifically through its derivative, sulforidazine.

Antipsychotic Activity

Sulforidazine is an active metabolite of the antipsychotic drug thioridazine and exhibits potent dopamine D2 receptor antagonist activity.[3] This antagonism is the primary mechanism of action for its antipsychotic effects.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are coupled to Gαi/o proteins.[8] Antagonism of these receptors by sulforidazine leads to the inhibition of downstream signaling pathways.

Figure 2. Dopamine D2 receptor signaling pathway and its inhibition by Sulforidazine.

Activation of the D2 receptor by dopamine normally inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[8] By blocking the D2 receptor, sulforidazine prevents this signaling cascade, leading to a modulation of neuronal activity that is beneficial in treating psychosis.

Studies have shown that sulforidazine is a more potent dopamine receptor antagonist than its parent compound, thioridazine.

| Compound | IC50 (nM) for antagonizing apomorphine-induced inhibition of dopamine release | Receptor Binding Affinity (Ki, nM) - D2 Receptor |

| Thioridazine | 130 | 2.6 |

| Mesoridazine | 14.4 | Not explicitly found |

| Sulforidazine | 6.1 | Not explicitly found |

Table 1: Comparative in vitro activity of thioridazine and its metabolites. IC50 data from Niedzwiecki et al. (1984)[9]. Ki value for Thioridazine from various sources compiled on Wikipedia[8].

Potential Anticancer Activity

While there is a lack of specific studies on the anticancer activity of sulforidazine, the broader classes of phenothiazines and sulfonamides have demonstrated promising antiproliferative effects.

Phenothiazine derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[5] The mechanisms for these effects are diverse and can include the inhibition of P-glycoprotein, a key player in multidrug resistance.[5]

Sulfonamide-containing compounds have also emerged as a significant class of anticancer agents, with some derivatives showing potent inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.[10] Given that sulforidazine contains both a phenothiazine core and a sulfonamide-like (methylsulfonyl) group, it represents an interesting scaffold for the design of novel anticancer agents. However, dedicated studies are required to evaluate the antiproliferative activity of sulforidazine and its derivatives.

Potential Antimicrobial Activity

Thioridazine, the parent compound of sulforidazine, has been shown to possess antimicrobial properties, including activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis.[8] The proposed mechanism involves the inhibition of bacterial efflux pumps.[8]

The sulfonamide class of drugs are well-established antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11] Although the methylsulfonyl group in sulforidazine is not a classic sulfonamide, its presence, combined with the phenothiazine core, suggests that sulforidazine and its derivatives could be explored for antimicrobial activity. Further research is needed to determine the minimum inhibitory concentrations (MICs) of sulforidazine against various pathogens.

Key Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the D2 receptor using a radioligand competition assay.

Figure 3. Experimental workflow for a dopamine D2 receptor binding assay.

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from a cell line or tissue known to express D2 receptors (e.g., CHO or HEK293 cells transfected with the human D2 receptor, or rat striatal tissue).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound (sulforidazine).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-(methylsulfonyl)-10H-phenothiazine scaffold holds significant importance in medicinal chemistry, primarily as the core of the potent antipsychotic sulforidazine. The well-established dopamine D2 receptor antagonism of sulforidazine highlights the therapeutic potential of this structural motif. While direct biological data on the core compound itself is limited, the known activities of the broader phenothiazine and sulfonamide classes suggest promising avenues for future research.

Future investigations should focus on:

-

Anticancer and Antimicrobial Screening: A systematic evaluation of sulforidazine and novel derivatives of 2-(methylsulfonyl)-10H-phenothiazine for their antiproliferative and antimicrobial activities is warranted.

-

Structure-Activity Relationship (SAR) Studies: Exploration of modifications to the 2-(methylsulfonyl)-10H-phenothiazine scaffold, including variations of the substituent at the 10-position and on the aromatic rings, could lead to the discovery of new compounds with improved potency and selectivity for various biological targets.

-

Mechanism of Action Studies: For any new active compounds identified, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforidazine | C21H26N2O2S2 | CID 31765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thioridazine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(methylsulfonyl)-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-(methylsulfonyl)-10H-phenothiazine, a key heterocyclic compound relevant in medicinal chemistry and materials science. This document details experimental methodologies for its synthesis and characterization and presents its spectroscopic data in a clear, structured format for ease of reference and comparison.

Introduction

2-(methylsulfonyl)-10H-phenothiazine belongs to the phenothiazine class of compounds, which are foundational structures in the development of pharmaceuticals, particularly antipsychotic and antihistaminic drugs. The addition of a methylsulfonyl group at the 2-position significantly modifies the electronic properties of the phenothiazine ring system, influencing its biological activity and potential applications. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives in research and development settings.

Synthesis and Spectroscopic Characterization Workflow

The general workflow for obtaining and characterizing 2-(methylsulfonyl)-10H-phenothiazine involves a multi-step synthesis followed by purification and a suite of spectroscopic analyses to confirm the structure and purity of the final product.

Caption: Workflow for the synthesis and spectroscopic analysis of 2-(methylsulfonyl)-10H-phenothiazine.

Experimental Protocols

Synthesis Protocol

Several synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine have been reported. A common approach involves a coupling reaction followed by cyclization. The following is a representative protocol derived from patent literature.[1][2]

-

Hydrogenation: 2-nitro-4-methylsulfonyl thiophenol is used as a starting material and undergoes a hydrogenation reduction reaction to yield 2-amino-4-methylsulfonyl thiophenol. This is typically carried out using a catalyst like Raney nickel in a solvent such as methanol.[2]

-

Coupling Reaction: The resulting 2-amino-4-methanesulfonyl thiophenol is then reacted with an ortho-dihalobenzene, such as o-dichlorobenzene, in a C-N/C-S coupling reaction.[2]

-

Cyclization: The reaction is facilitated by an iron salt catalyst (e.g., ferric chloride) and a ligand in a suitable solvent like DMF.[2] The mixture is heated under an inert atmosphere for several hours (e.g., 6-24 hours at 80-120 °C).[2]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration and extraction. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., chloroform/ethanol), to yield the final brown solid product.[1]

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz). The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. The molecular ion peak (M⁺) is observed to confirm the molecular weight.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol), and the absorbance is scanned over a range of approximately 200-800 nm.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(methylsulfonyl)-10H-phenothiazine.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4] |

| Molecular Weight | 277.36 g/mol | [4][5][6] |

| Appearance | Light Yellow to Green/Brown Solid | [1][5] |

| Melting Point | 154.6 - 158.0 °C | [1][6] |

| CAS Number | 23503-68-6 | [3][4][5] |

NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 500 MHz

¹H NMR Data [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.28 | d | 1H | Aromatic CH |

| 7.16 | s | 1H | Aromatic CH |

| 7.06 | d | 1H | Aromatic CH |

| 7.01 | t | 1H | Aromatic CH |

| 6.91 | d | 1H | Aromatic CH |

| 6.84 | t | 1H | Aromatic CH |

| 6.77 | s | 1H | Aromatic CH |

| 3.06 | s | 3H | -SO₂CH₃ |

Note: A peak for the N-H proton is not explicitly reported in this dataset but is expected to appear as a broad singlet.

¹³C NMR Data [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 142.1 | Aromatic C |

| 135.5 | Aromatic C |

| 128.0 | Aromatic C |

| 127.4 | Aromatic C |

| 126.9 | Aromatic C |

| 123.1 | Aromatic C |

| 122.9 | Aromatic C |

| 119.2 | Aromatic C |

| 116.8 | Aromatic C |

| 116.2 | Aromatic C |

| 114.1 | Aromatic C |

| 44.9 | -SO₂CH₃ |

Infrared (IR) Spectroscopic Data

The IR spectrum of 2-(methylsulfonyl)-10H-phenothiazine is characterized by absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | N-H Stretch | Amine (secondary) |

| 3100-3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl (-CH₃) |

| 1300-1250 (strong) | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1150-1120 (strong) | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 795-820 (weak) | C-H Bending (out-of-plane) | Aromatic |

Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 277.02 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO₂S₂.[3] |

UV-Visible (UV-Vis) Spectroscopic Data

Specific experimental UV-Vis absorption data for 2-(methylsulfonyl)-10H-phenothiazine is not prominently available in the reviewed literature. However, based on the parent 10H-phenothiazine chromophore, which exhibits absorption maxima (λ_max) at approximately 252 nm and 316 nm, similar absorption bands are expected for this derivative.[3] The methylsulfonyl group, acting as an electron-withdrawing group, may cause a shift (either hypsochromic or bathochromic) in these absorption bands. The spectrum is generally recorded in a solvent like acetonitrile or ethanol.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: 2-(methylsulfonyl)-10H-phenothiazine (CAS 23503-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(methylsulfonyl)-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Properties

2-(methylsulfonyl)-10H-phenothiazine is a phenothiazine derivative.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23503-68-6 | [1][3] |

| IUPAC Name | 2-methylsulfonyl-10H-phenothiazine | [3][4] |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4][5][6] |

| Molecular Weight | 277.36 g/mol | [4][5][7] |

| Appearance | Solid. Color described as Light Yellow to Green. | [8][9] |

| Boiling Point | 524.1°C at 760 mmHg | [10][11] |

| Density | 1.363 g/cm³ | [10][11] |

| Flash Point | 270.8°C | [10][11] |

| Refractive Index | 1.653 | [10][11] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[12][13] Estimated water solubility is 0.0209 mg/ml.[14] | [12][13][14] |

| Storage | Store sealed in a dry place at room temperature. | [12] |

Synthesis Protocol

A documented method for the synthesis of 2-(methylsulfonyl)-10H-phenothiazine involves a Friedel-Crafts type reaction.[1]

Experimental Protocol

Materials:

-

1-(10H-phenothiazin-10-yl)ethanone

-

Aluminum trichloride (AlCl₃)

-

Methanesulfonyl chloride (CH₃SO₂Cl)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of aluminum trichloride (0.17 g, 1.24 mmol) and methanesulfonyl chloride (0.17 mL, 2.34 mmol) in 20 mL of dichloromethane is stirred for 15 minutes at 0°C.[1]

-

To this mixture, 1-(10H-phenothiazin-10-yl)ethanone (0.30 g, 1.24 mmol) is added.[1]

-

The reaction mixture is then stirred at room temperature for 24 hours.[1]

-

Following the reaction period, the mixture is diluted with ice-cold water and extracted with dichloromethane (3 x 20 mL).[1]

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (65:35, v/v) mixture as the eluent to yield the final product.[1]

Caption: Synthesis workflow for 2-(methylsulfonyl)-10H-phenothiazine.

Biological Context and Signaling Pathways

2-(methylsulfonyl)-10H-phenothiazine serves as a crucial intermediate in the synthesis of the antiemetic drug Metopimazine.[15] Metopimazine, a phenothiazine derivative, functions primarily as a potent D2/D3 dopamine receptor antagonist.[15] Its mechanism of action also involves antagonism of adrenergic alpha-1, histamine H1, and serotonin 5-HT2a receptors.[15] This multi-receptor activity is believed to contribute to its antiemetic and gastroprokinetic effects.[15] Unlike some other antiemetics, Metopimazine does not readily cross the blood-brain barrier, suggesting a degree of peripheral selectivity.[15]

Caption: Receptor antagonism pathway for related phenothiazine derivatives.

References

- 1. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(METHYLSULFONYL)-10H-PHENOTHIAZINE | CAS 23503-68-6 [matrix-fine-chemicals.com]

- 4. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Products [klivon.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. molbase.com [molbase.com]

- 11. 23503-68-6|2-(Methylsulphonyl)-10H-phenothiazine| SAGECHEM [sagechem.com]

- 12. 2-(methylsulphonyl)-10H-phenothiazine CAS#: 23503-68-6 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. 23503-68-6 | 2-(Methylsulfonyl)-10H-phenothiazine | Aryls | Ambeed.com [ambeed.com]

- 15. Metopimazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 2-(methylsulfonyl)-10H-phenothiazine

Abstract: This document provides a comprehensive technical overview of 2-(methylsulfonyl)-10H-phenothiazine, a key phenothiazine derivative. It details the compound's chemical and physical properties, spectroscopic data, and established synthesis protocols. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.

Chemical Identity and Physicochemical Properties

2-(methylsulfonyl)-10H-phenothiazine is an organic compound featuring a tricyclic phenothiazine core structure substituted with a methylsulfonyl group. It serves as an important intermediate in the synthesis of various pharmaceutical and fine chemical products[1].

Table 1: Chemical Identifiers for 2-(methylsulfonyl)-10H-phenothiazine

| Identifier | Value | References |

| CAS Number | 23503-68-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [2][3][4][5] |

| Molecular Weight | 277.36 g/mol | [4][5][6] |

| IUPAC Name | 2-methylsulfonyl-10H-phenothiazine | [3][4] |

| Synonyms | 10H-Phenothiazine, 2-(methylsulfonyl)-; 2-Methylsulfonyl phenothiazine | [2][4][5] |

Table 2: Physicochemical Properties of 2-(methylsulfonyl)-10H-phenothiazine

| Property | Value | References |

| Physical Appearance | Green Solid, Light Yellow to Green Solid | [2][6] |

| Melting Point | 154.6 - 158.0 °C | [1][5] |

| Boiling Point (Predicted) | 524.1 ± 50.0 °C | [5] |

| pKa (Predicted) | -3.17 ± 0.20 | [2] |

Molecular Structure and Spectroscopic Analysis

The core of the molecule is the phenothiazine ring system, with a methylsulfonyl (-SO₂CH₃) group attached at the 2-position of one of the benzene rings.

Caption: Molecular structure of 2-(methylsulfonyl)-10H-phenothiazine.

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and confirmation of 2-(methylsulfonyl)-10H-phenothiazine.

Table 3: ¹H NMR Spectral Data

Data acquired on a 500 MHz instrument with CDCl₃ as the solvent[1].

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | d | 1H | Aromatic CH |

| 7.16 | s | 1H | Aromatic CH |

| 7.06 | d | 1H | Aromatic CH |

| 7.01 | t | 1H | Aromatic CH |

| 6.91 | d | 1H | Aromatic CH |

| 6.84 | t | 1H | Aromatic CH |

| 6.77 | s | 1H | Aromatic CH |

| 3.06 | s | 3H | -SO₂CH ₃ |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Technique | Ion | Calculated m/z | Measured m/z | Reference |

| ESI | [M+H]⁺ | 278.0309 | 278.0310 | [7] |

Synthesis and Experimental Protocols

Several synthetic routes for 2-(methylsulfonyl)-10H-phenothiazine have been reported. Below are summaries of key experimental protocols.

Protocol 1: Cyclization of a Diphenylsulfide Intermediate

This method involves the cyclization of a substituted diphenylsulfide precursor[10].

-

Precursor: 2-formamido-4-(methylsulfonyl)-2'-nitro-diphenylsulfide is used as the starting material.

-

Reaction: The precursor is refluxed in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).

-

Mechanism: The reaction proceeds via an intramolecular cyclization, resulting in the formation of the tricyclic phenothiazine ring system.

-

Workup: The resulting mixture is filtered, and the solvent is removed under vacuum. The crude product can then be purified.

Protocol 2: Synthesis from p-Chlorobenzenesulfonyl Chloride

A patented method describes a multi-step synthesis starting from more basic reagents[1]. This process involves the creation of novel intermediates.

-

Starting Materials: p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol.

-

Intermediate Formation: The initial reaction forms intermediate compounds, including 1-[(2-bromophenyl) mercapto] -4- (methylsulfonyl) -2-nitrobenzene[1].

-

Cyclization: The final key step is a cyclization process to form the 10H-phenothiazine ring structure. The patent emphasizes that this step overcomes limitations found in other literature methods[1].

-

Purification: The final product is dried to yield a brown solid with a purity of 98.5%[1].

Caption: Synthesis workflow for 2-(methylsulfonyl)-10H-phenothiazine[1].

Protocol 3: Friedel-Crafts-type Reaction

A more direct, albeit potentially lower-yielding, method involves the reaction of a phenothiazine derivative with a sulfonylating agent[7].

-

Reactants: A mixture of aluminum trichloride (1.24 mmol) and methanesulfonyl chloride (2.34 mmol) in dichloromethane (20 mL) is prepared.

-

Addition: The mixture is stirred for 15 minutes at 0 °C, after which 1-(10H-phenothiazin-10-yl)ethanone (1.24 mmol) is added.

-

Reaction: The reaction is stirred at room temperature for 24 hours.

-

Quenching and Extraction: The reaction is quenched with ice-cold water and extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are dried, concentrated, and purified by silica gel column chromatography using a hexane/ethyl acetate (65:35, v/v) eluent to yield the final product[7].

Biological Context and Potential Applications

Phenothiazine and its derivatives are a well-established class of compounds with a broad range of biological activities. While specific signaling pathway data for 2-(methylsulfonyl)-10H-phenothiazine is not extensively detailed in the searched literature, the activities of structurally related compounds provide valuable context.

The phenothiazine core can act as an electron donor, and modifications to the ring, such as the addition of an electron-withdrawing methylsulfonyl group, can significantly alter its electronic properties and biological interactions[11]. For instance, the related compound 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide is noted for its ability to participate in redox reactions and interact with macromolecules like proteins and nucleic acids through non-covalent forces[11]. These interactions can modulate enzyme activities and receptor signaling pathways, forming the basis for potential therapeutic effects[11]. Given its role as a key intermediate, 2-(methylsulfonyl)-10H-phenothiazine is a critical building block for developing new therapeutic agents that leverage the pharmacological potential of the phenothiazine scaffold.

References

- 1. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.klivon.com [dev.klivon.com]

- 5. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(methylsulphonyl)-10H-phenothiazine | 23503-68-6 [chemicalbook.com]

- 8. Infrared spectra of some phenothiazine sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 11. 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide | 1391051-98-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(methylsulfonyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(methylsulfonyl)-10H-phenothiazine, focusing on its solubility and stability. Given the limited publicly available data for this specific molecule, this document combines known information with established scientific principles and standard methodologies relevant to the broader class of phenothiazine derivatives. This guide is intended to support research, development, and formulation activities.

Introduction to 2-(methylsulfonyl)-10H-phenothiazine

2-(methylsulfonyl)-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class.[1] Phenothiazine derivatives are a well-established group of compounds with significant therapeutic applications, most notably as antipsychotic agents.[2][3][4] The defining feature of 2-(methylsulfonyl)-10H-phenothiazine is the electron-withdrawing methylsulfonyl group at the 2-position of the phenothiazine core. This substitution is expected to influence the molecule's electronic properties, and consequently, its solubility, stability, and biological activity.

Table 1: Physicochemical Properties of 2-(methylsulfonyl)-10H-phenothiazine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [5][6] |

| Molecular Weight | 277.36 g/mol | [6][7] |

| CAS Number | 23503-68-6 | [5][8] |

| Appearance | Light Yellow to Green Solid | [6] |

| Melting Point | 156.5-158.0 °C | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[9] For poorly soluble drugs, dissolution can be the rate-limiting step for absorption.[10]

Qualitative Solubility

Based on available data, 2-(methylsulfonyl)-10H-phenothiazine is described as being slightly soluble in the following organic solvents:

-

Chloroform

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

Quantitative Solubility Data

Currently, there is a lack of specific quantitative solubility data (e.g., mg/mL or molarity) for 2-(methylsulfonyl)-10H-phenothiazine in the public domain. To support formulation development, it is imperative to determine its solubility in a range of pharmaceutically relevant solvents and aqueous media at different pH values.

Table 2: Proposed Solvents for Quantitative Solubility Determination

| Solvent/Medium | Rationale |

| Water | Baseline aqueous solubility. |

| pH 1.2 Buffer (Simulated Gastric Fluid) | Relevance to oral administration. |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | Relevance to oral administration. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Common co-solvent and vehicle. |

| Polyethylene Glycol 400 (PEG 400) | Non-volatile solvent for formulation. |

| Dimethyl Sulfoxide (DMSO) | For in vitro screening assays. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Objective: To determine the equilibrium solubility of 2-(methylsulfonyl)-10H-phenothiazine in various solvents.

Materials:

-

2-(methylsulfonyl)-10H-phenothiazine (pure, solid form)

-

Selected solvents (as per Table 2)

-

Scintillation vials or glass flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated HPLC-UV or UPLC-UV method for quantification

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Add an excess amount of solid 2-(methylsulfonyl)-10H-phenothiazine to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to permit the sedimentation of undissolved solids.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a clear aliquot of the supernatant, avoiding any solid particles.

-

Filter the supernatant through a syringe filter compatible with the solvent.

-

Dilute the filtered supernatant with a suitable analytical solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-UV method.

-

Perform the experiment in triplicate for each solvent and temperature.

Stability Profile

The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[9] Phenothiazine derivatives are known to be susceptible to oxidation, particularly at the sulfur atom in the central ring, which can lead to the formation of sulfoxide and sulfone derivatives.[12][13]

Potential Degradation Pathways

Based on the known degradation of other phenothiazines, the primary degradation pathway for 2-(methylsulfonyl)-10H-phenothiazine is likely to be oxidation. The presence of the electron-withdrawing methylsulfonyl group may influence the rate and products of degradation.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16]

Objective: To investigate the intrinsic stability of 2-(methylsulfonyl)-10H-phenothiazine under various stress conditions.

Materials:

-

2-(methylsulfonyl)-10H-phenothiazine

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC/UPLC method

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

For each condition, a control sample (protected from stress) should be analyzed concurrently. Samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC/UPLC method to quantify the parent compound and detect any degradation products.

Potential Mechanism of Action and Signaling Pathway

The primary mechanism of action for most antipsychotic phenothiazine derivatives is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] This blockade helps to alleviate the positive symptoms of psychosis.[17] While the specific receptor binding profile of 2-(methylsulfonyl)-10H-phenothiazine has not been detailed in publicly available literature, it is reasonable to hypothesize a similar mechanism.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By acting as antagonists, phenothiazines block this signaling cascade.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. egpat.com [egpat.com]

- 5. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. dev.klivon.com [dev.klivon.com]

- 8. 2-Methylsulfonyl-10H-phenothiazine | LGC Standards [lgcstandards.com]

- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 10. pharmtech.com [pharmtech.com]

- 11. benchchem.com [benchchem.com]

- 12. [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. rjptonline.org [rjptonline.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 2-(methylsulfonyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological characteristics of 2-(methylsulfonyl)-10H-phenothiazine. The information is intended to support research and development activities by providing key data points, experimental methodologies, and a summary of its broader class's biological interactions.

Core Chemical and Physical Characteristics

2-(methylsulfonyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for a wide range of biological activities.[1][2] The addition of a methylsulfonyl group to the phenothiazine core modifies its electronic and steric properties, influencing its chemical reactivity and biological interactions.

General and Physical Properties

The following table summarizes the key identifiers and physical properties of 2-(methylsulfonyl)-10H-phenothiazine.

| Property | Value | Source(s) |

| IUPAC Name | 2-(methylsulfonyl)-10H-phenothiazine | [3] |

| CAS Number | 23503-68-6 | [3][4] |

| Molecular Formula | C₁₃H₁₁NO₂S₂ | [3][4] |

| Molecular Weight | 277.36 g/mol | [4] |

| Appearance | Light Yellow to Green Solid | [5] |

| Melting Point | 156.5-158.0 °C | [6] |

| Boiling Point | 524.1 ± 50.0 °C (Predicted) | [6] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

Chemical and Pharmacokinetic Properties

This table outlines the chemical structure identifiers and predicted pharmacokinetic properties.

| Property | Value | Source(s) |

| SMILES | CS(=O)(=O)c1ccc2Sc3ccccc3Nc2c1 | [4] |

| InChI | InChI=1S/C13H11NO2S2/c1-18(15,16)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17-13/h2-8,14H,1H3 | [3] |

| pKa | -3.17 ± 0.20 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |

Experimental Protocols

The synthesis of 2-(methylsulfonyl)-10H-phenothiazine can be achieved through various routes. Below are detailed methodologies from cited literature.

Synthesis via C-N/C-S Coupling Reaction

This method involves a two-step process starting from 2-nitro-4-methylsulfonyl thiophenol.[7]

Step 1: Hydrogenation Reduction to 2-amino-4-methanesulfonyl thiophenol

-

To a 2L hydrogenation kettle, add 450 mL of methanol and 46.6 g of 2-nitro-4-methylsulfonylphenylsulfide.[7]

-

Replace the atmosphere with nitrogen three times.[7]

-

Under nitrogen protection, add 5 g of Raney nickel catalyst.[7]

-

Replace the atmosphere with hydrogen three times.[7]

-

Maintain the reaction under a specific hydrogen pressure and temperature until the reduction is complete (details on pressure and temperature may vary based on specific lab setups).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-4-methanesulfonyl thiophenol.[7]

Step 2: C-N/C-S Coupling to form 2-(methylsulfonyl)-10H-phenothiazine

-

In a 100 mL reaction flask under a nitrogen atmosphere, sequentially add:

-

2.0 g (10 mmol) of 2-amino-4-methanesulfonylthiophenol

-

1.8 g (12 mmol) of o-dichlorobenzene

-

0.4 g (1.5 mmol) of ferric chloride hexahydrate (catalyst)

-

0.23 g (2 mmol) of N,N,N',N'-tetramethylethylenediamine (ligand)

-

4.1 g (30 mmol) of potassium carbonate

-

16 mL of DMF (solvent)[7]

-

-

Heat the reaction mixture to 110 °C for 6 hours.[7]

-

Monitor the reaction for the conversion of the starting material.

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis via Cyclization of Diphenylsulfide

This method involves the cyclization of a substituted diphenylsulfide.[8]

-

A 2-formamido-4-(methylsulfonyl)-2'-nitro-diphenylsulfide intermediate is refluxed in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[8]

-

The reaction is typically refluxed for a period of 2 hours.[8]

-

After reflux, the mixture is filtered.

-

The filtrate is concentrated in vacuo to obtain a syrupy residue.

-

This residue, containing the 10-formyl-2-(methylsulfonyl)-phenothiazine, is then hydrolyzed.

-

Hydrolysis is achieved by heating the intermediate in an alcoholic potassium hydroxide solution.[8]

-

The final product, 2-(methylsulfonyl)-10H-phenothiazine, is precipitated by the addition of water.[8]

-

The precipitate is then filtered, washed with water, and dried.

Analytical Methods

The characterization and purity assessment of 2-(methylsulfonyl)-10H-phenothiazine typically involve standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purity levels are often reported to be greater than 97%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. A patent provides the following spectral data:

-

¹H NMR (500MHz, CDCl₃): δ: 7.28 (d, 1H), 7.16 (s, 1H), 7.06 (d, 1H)

-

¹³C NMR (500Hz, CDCl₃): δ: 140.4, 139.1, 129.7, 128.9, 77.8, 77.4, 44.5[6]

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Visualized Workflows and Pathways

Synthesis Workflow: C-N/C-S Coupling

The following diagram illustrates the key steps in the synthesis of 2-(methylsulfonyl)-10H-phenothiazine via a C-N/C-S coupling reaction.

References

- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.klivon.com [dev.klivon.com]

- 5. 10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine | C16H16ClNO2S2 | CID 3016159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine - Google Patents [patents.google.com]

- 7. CN111039898A - Preparation method of metopimazine intermediate - Google Patents [patents.google.com]

- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of phenothiazine derivatives, a class of compounds that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. We will delve into the core scientific milestones, from their initial synthesis to their establishment as the first effective antipsychotic agents, presenting key experimental data and methodologies for the discerning scientific audience.

From Dyes to Drugs: The Genesis of a Therapeutic Revolution

The story of phenothiazines begins not in a pharmaceutical lab, but in the burgeoning dye industry of the 19th century. In 1876, methylene blue, a phenothiazine derivative, was first synthesized by Heinrich Caro at BASF.[1] This was followed by the synthesis of the parent compound, phenothiazine, in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1] For decades, the primary applications of these compounds were as dyes and later as antiseptics, antihelminthics, and insecticides.[2][3]

A crucial shift in their application began in the 1940s at Rhône-Poulenc laboratories in Paris. A team led by chemist Paul Charpentier, while investigating derivatives of the antihistamine promethazine, synthesized a new compound on December 11, 1950: chlorpromazine (initially known as RP-4560).[4][5][6] This marked the dawn of a new era in medicine.

The Serendipitous Leap into Psychiatry

The journey of chlorpromazine from a potential anesthetic to a groundbreaking psychiatric medication is a testament to keen observation and scientific curiosity.

Laborit's "Lytic Cocktail" and the Observation of "Disinterest"

Henri Laborit, a French surgeon, was seeking ways to reduce surgical shock.[7] He experimented with a combination of drugs he termed a "lytic cocktail" to induce a state of "artificial hibernation."[8][9] This cocktail included pethidine, chlorpromazine, and promethazine.[9] Laborit observed that patients treated with this cocktail exhibited a peculiar state of "disinterest" without loss of consciousness.[5] Recognizing the potential psychiatric implications of this induced calmness, he advocated for its investigation in psychiatric patients.[8]

The Pioneering Clinical Trials of Delay and Deniker

At the Sainte-Anne Hospital in Paris, psychiatrists Jean Delay and Pierre Deniker acted upon Laborit's suggestion and, in 1952, administered chlorpromazine to a manic patient for the first time.[5][10] The results were remarkable. They observed a significant reduction in agitation and psychotic symptoms.[11][12] Their subsequent publications detailed the successful treatment of various psychotic states, laying the groundwork for the widespread adoption of chlorpromazine in psychiatry.[3][5] This pivotal moment is widely considered the beginning of the psychopharmacological revolution.[10]

Experimental Protocols: A Glimpse into Mid-Century Methodologies

The experimental protocols of the 1950s lacked the detailed standardization of modern research. However, a reconstruction of their methodologies provides valuable insight into the foundational studies of phenothiazine derivatives.

Synthesis of Phenothiazine (Bernthsen, 1883)

The original synthesis of phenothiazine laid the chemical groundwork for its derivatives.

-

Reactants: Diphenylamine and sulfur.

-

Procedure: The synthesis involves the fusion of diphenylamine and sulfur, a reaction that can be catalyzed by iodine or anhydrous aluminum chloride.[4] A common laboratory-scale procedure involves refluxing diphenylamine and sulfur with a catalytic amount of iodine.[4] The reaction proceeds with the evolution of hydrogen sulfide.[4] After cooling, the crude phenothiazine is purified by recrystallization, typically from ethanol.[4]

Synthesis of Chlorpromazine (Charpentier, 1950)

While detailed specifics of the 1950 synthesis are proprietary to Rhône-Poulenc, the general chemical pathway involved the chlorination of promazine. Promazine itself was synthesized from phenothiazine. The key innovation by Charpentier was the introduction of a chlorine atom at the 2-position of the phenothiazine ring and the addition of a dimethylaminopropyl side chain at the 10-position.

Preclinical Pharmacological Evaluation (Courvoisier)

Simone Courvoisier at Rhône-Poulenc conducted the initial pharmacological studies of chlorpromazine. A key test used to differentiate its central effects from simple sedatives was the conditioned rope-climbing test in rats .

-

Objective: To assess the effect of the drug on a learned avoidance behavior.

-

Methodology: Rats were trained to climb a rope to avoid an impending unpleasant stimulus (e.g., a mild electric shock) signaled by an auditory cue (e.g., a bell).

-

Key Finding: Chlorpromazine was observed to inhibit the conditioned avoidance response (the rats would not climb the rope upon hearing the bell) at doses that did not impair the unconditioned escape response (they would still climb the rope if the shock was administered).[13] This selective behavioral effect distinguished it from barbiturates, which would impair both responses.

Early Clinical Trials (Delay and Deniker, 1952)

Delay and Deniker's initial clinical investigations were observational studies on hospitalized patients with various psychotic disorders.

-

Patient Population: Patients with manic agitation, schizophrenia, and other psychoses.[14]

-

Dosage and Administration: Initial treatments often involved intravenous administration of 50 mg of chlorpromazine.[5] Subsequent studies by Delay and Deniker established that higher daily doses (75-100 mg) were necessary for a sustained antipsychotic effect when the drug was used alone.[15]

-

Assessment: The primary outcomes were based on clinical observation of changes in behavior, such as reductions in agitation, aggression, delusions, and hallucinations.[3] The term "neuroleptic syndrome" was coined by them to describe the state of psychomotor slowing and affective indifference induced by the drug.[15]

Mechanism of Action: Unraveling the Neurobiology

The antipsychotic effects of phenothiazine derivatives are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[16]

The Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[16] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase.[11][17] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA).[16][17] Phenothiazine derivatives, by acting as antagonists, block this cascade, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and restoring a more balanced level of neuronal activity.

Structure-Activity Relationship (SAR)

The antipsychotic potency and side-effect profiles of phenothiazine derivatives are determined by their chemical structure:

-

Substitution at the 2-position: An electron-withdrawing group (e.g., -Cl, -CF3) at this position increases antipsychotic activity.[1][4]

-

Side Chain at the 10-position: A three-carbon chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic activity.[1][4] The nature of the terminal amino group also influences potency and side effects.

-

Aliphatic side chains (e.g., chlorpromazine) are generally less potent.[18]

-

Piperidine side chains (e.g., thioridazine) have a lower incidence of extrapyramidal side effects but may have more cardiac effects.[18]

-

Piperazine side chains (e.g., fluphenazine, trifluoperazine) are the most potent antipsychotics but also have a higher risk of extrapyramidal side effects.[4][18]

-

Quantitative Data: A Comparative Overview

The following table summarizes the receptor binding affinities (Ki values in nM) for several representative phenothiazine derivatives. A lower Ki value indicates a higher binding affinity.

| Drug | Class | D2 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1A Ki (nM) |

| Chlorpromazine | Aliphatic | 1.0 - 10.4 | 1.8 - 13 | 0.5 - 4 | 1.9 - 27 | 0.7 - 1.9 |

| Thioridazine | Piperidine | 3.5 - 10 | 1.5 - 19 | 1.0 - 10 | 1.3 - 36 | 1.5 - 10 |

| Fluphenazine | Piperazine | 0.38 - 1.4 | 1.6 - 12 | 1.1 - 20 | 200 - 1000 | 0.6 - 5 |

| Trifluoperazine | Piperazine | 1.1 - 2.6 | 10 - 20 | 10 - 20 | 200 - 1000 | 1.0 - 10 |

| Prochlorperazine | Piperazine | 1.0 - 2.5 | 10 - 20 | 10 - 20 | 200 - 1000 | 1.0 - 10 |

Note: Ki values are compiled from various sources and can vary between studies. This data is for comparative purposes.

Side Effect Profiles

The interaction of phenothiazine derivatives with various neurotransmitter receptors other than D2 contributes to their side-effect profiles.

-

Extrapyramidal Symptoms (EPS): Due to D2 receptor blockade in the nigrostriatal pathway. Includes dystonia, parkinsonism, akathisia, and tardive dyskinesia.[19] The risk is generally higher with high-potency derivatives (piperazines).

-

Sedation: Due to histamine H1 receptor antagonism.[20] More common with low-potency derivatives like chlorpromazine.

-

Anticholinergic Effects: Due to muscarinic M1 receptor blockade. Includes dry mouth, blurred vision, constipation, and urinary retention.

-

Orthostatic Hypotension: Due to alpha-1 adrenergic receptor blockade.

-

Hyperprolactinemia: Due to D2 receptor blockade in the tuberoinfundibular pathway. Can lead to gynecomastia, galactorrhea, and amenorrhea.

Visualizing the Core Concepts

Signaling Pathway

Caption: Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.

Experimental Workflow

Caption: Discovery and Development Workflow of Phenothiazine Antipsychotics.

Conclusion: An Enduring Legacy

The discovery of phenothiazine derivatives, particularly chlorpromazine, was a watershed moment in the history of medicine. It not only provided the first effective treatment for severe mental illness, transforming the lives of millions, but it also catalyzed the development of neuropsychopharmacology as a scientific discipline. The study of these compounds has been instrumental in elucidating the role of neurotransmitters, particularly dopamine, in the pathophysiology of psychosis. While newer "atypical" antipsychotics with different side-effect profiles have since been developed, the foundational principles established through the study of phenothiazines continue to inform and guide modern drug discovery efforts in psychiatry.

References

- 1. SAR of phenothiazine.pptx [slideshare.net]

- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. youtube.com [youtube.com]

- 5. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenothiazine - Wikipedia [en.wikipedia.org]

- 8. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]

- 9. Lytic cocktail: An effective method to alleviate severe burn induced hyper-metabolism through regulating white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]

- 13. Chlorpromazine after 50 Years [inhn.org]

- 14. scielosp.org [scielosp.org]

- 15. researchgate.net [researchgate.net]

- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. iosrphr.org [iosrphr.org]

- 19. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Phenothiazine: A Detailed Guide to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of phenothiazine, a crucial heterocyclic scaffold in medicinal chemistry. The protocols outlined below cover the classical synthesis from diphenylamine and sulfur, as well as alternative methods including the Smiles rearrangement, Ullmann condensation, and Buchwald-Hartwig amination. This guide is intended to equip researchers with the necessary information to select and perform the most suitable synthesis for their specific applications.

Comparative Analysis of Phenothiazine Synthesis Methods

The selection of a synthetic route for phenothiazine depends on various factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table summarizes key quantitative data for the different synthetic methodologies, allowing for an informed decision-making process.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Purity Profile | Key Advantages | Key Disadvantages |

| Classical Synthesis | Diphenylamine, Sulfur | Iodine or Lewis Acids (e.g., AlCl₃, CaCl₂) | 80-95%[1] | Good to excellent after recrystallization. | High yield, readily available starting materials, straightforward procedure. | High reaction temperatures, evolution of H₂S gas. |

| Smiles Rearrangement | 2-Amino-2'-nitrodiphenylsulfide | Base (e.g., KOH) | Moderate to Good | Good, requires pure starting material. | Milder conditions compared to classical synthesis. | Multi-step synthesis of the starting material. |

| Ullmann Condensation | 2-Halodiphenylamine, Sulfur source | Copper catalyst | Variable | Good | Can be adapted for various substituted diphenylamines. | High temperatures, potential for side reactions. |